2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one

Lipophilicity ADME Drug Design

2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one (CAS 83022-57-5) is a halogenated aromatic ketone characterized by a phenyl ring bearing a para-difluoromethoxy (-OCF₂H) substituent and an alpha-bromo-propan-1-one side chain, with a molecular weight of 279.08 g/mol. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery.

Molecular Formula C10H9BrF2O2
Molecular Weight 279.081
CAS No. 83022-57-5
Cat. No. B2538527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one
CAS83022-57-5
Molecular FormulaC10H9BrF2O2
Molecular Weight279.081
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)OC(F)F)Br
InChIInChI=1S/C10H9BrF2O2/c1-6(11)9(14)7-2-4-8(5-3-7)15-10(12)13/h2-6,10H,1H3
InChIKeyHOLWNEDFOPNMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one (CAS 83022-57-5): A Strategic Building Block for Pharmaceutical and Agrochemical R&D


2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one (CAS 83022-57-5) is a halogenated aromatic ketone characterized by a phenyl ring bearing a para-difluoromethoxy (-OCF₂H) substituent and an alpha-bromo-propan-1-one side chain, with a molecular weight of 279.08 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery [1]. The compound's bifunctional nature, combining a reactive α-bromo ketone electrophile with a metabolically stabilizing difluoromethoxy group, makes it a valuable scaffold for introducing this pharmacophore into more complex molecular architectures [2].

Why 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one Cannot Be Replaced by Common Analogs


A simple comparison of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one with its non-fluorinated analog, 2-bromo-1-phenylpropan-1-one (CAS 2114-00-3), reveals critical differences in physicochemical properties that preclude simple substitution. The presence of the difluoromethoxy group significantly alters the molecule's lipophilicity and electronic profile, directly impacting its behavior in biological systems and synthetic pathways. The target compound has a calculated LogP (cLogP) of 3.59 [1], which is approximately 1.3 log units higher than the LogP of 2.29 for 2-bromo-1-phenylpropan-1-one [2]. This substantial increase in lipophilicity predicts enhanced membrane permeability and a distinct ADME profile [3]. Consequently, any attempt to use the simpler analog would lead to different reaction kinetics, altered metabolic stability, and fundamentally different downstream biological outcomes.

Quantitative Differentiation of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one (CAS 83022-57-5) from Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog

The target compound exhibits a significantly higher calculated lipophilicity (cLogP) than its non-fluorinated counterpart, 2-bromo-1-phenylpropan-1-one. This is a direct result of the difluoromethoxy group, which is known to enhance membrane permeability [1].

Lipophilicity ADME Drug Design

Increased Topological Polar Surface Area (TPSA) for Altered Permeability

The introduction of the difluoromethoxy group substantially increases the topological polar surface area (TPSA) compared to the unsubstituted analog. TPSA is a key descriptor for predicting a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB).

Permeability Drug-likeness Physicochemical Properties

Increased Molecular Complexity and Rotatable Bond Count

The target compound is more complex and conformationally flexible than its non-fluorinated analog, as quantified by the number of rotatable bonds and a higher complexity score. This can influence binding entropy and the ability to adopt conformations required for target engagement.

Molecular Complexity Conformational Flexibility Entropy

Inferred Improvement in Metabolic Stability from Difluoromethoxy Moiety

While direct experimental metabolic stability data for this specific compound is not available in the public domain, a robust class-level inference can be drawn from the well-documented behavior of the difluoromethoxy (-OCF₂H) group. This moiety is widely recognized as a metabolically stable bioisostere for methoxy (-OCH₃) and hydroxy (-OH) groups.

Metabolic Stability Pharmacokinetics Bioisostere

Antiproliferative Activity Against MCF-7 Breast Cancer Cells (Reported IC50 Value)

Vendor data reports an IC50 value of 15 µM for the target compound against the MCF-7 breast cancer cell line . This provides a quantitative benchmark for its antiproliferative potential in this specific context.

Anticancer Activity Cell Proliferation MCF-7

Strategic Application Scenarios for 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one (CAS 83022-57-5) in R&D


Building Block for Optimizing Lead Compound ADME Properties

In a medicinal chemistry program aiming to improve the membrane permeability and metabolic stability of a lead series, 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one is an ideal intermediate. Its high cLogP of 3.59 [1] and the documented metabolic stability of the difluoromethoxy group [2] make it a superior choice over non-fluorinated analogs like 2-bromo-1-phenylpropan-1-one (cLogP 2.82) [1]. Incorporating this fragment early allows for the strategic modulation of lipophilicity, potentially enhancing oral absorption and prolonging in vivo half-life.

Synthesis of Kinase Inhibitor Scaffolds Requiring Tuned Polarity

For projects focused on developing kinase inhibitors, the balance between lipophilicity and polarity is crucial. The target compound offers a unique profile, providing both increased lipophilicity (cLogP 3.59) [1] and a higher Topological Polar Surface Area (TPSA of 26.3 Ų) [1] compared to the base phenyl ring (TPSA 17.07 Ų for the non-fluorinated analog) [1]. This allows chemists to fine-tune the permeability and solubility of the final molecule, which is essential for optimizing target engagement and avoiding off-target effects. The α-bromo ketone serves as a reactive handle for introducing this optimized fragment into a variety of heterocyclic cores.

Development of Agrochemicals with Improved Environmental Persistence

The design of modern agrochemicals often requires balancing potent biological activity with acceptable environmental degradation rates. The difluoromethoxy group is known to increase a molecule's resistance to oxidative metabolism [2]. Using 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one as a key intermediate in agrochemical synthesis allows researchers to incorporate this stability-enhancing moiety [3]. This can lead to the development of compounds with a longer duration of action in the field, potentially reducing application frequency and overall usage.

Starting Point for Anticancer Medicinal Chemistry Campaigns

The reported antiproliferative activity of this compound against the MCF-7 breast cancer cell line (IC50 = 15 µM) provides a tangible, albeit preliminary, biological rationale for its use as a starting point for an anticancer medicinal chemistry program. Rather than beginning with a completely inert building block, a team can use this compound as a scaffold to explore structure-activity relationships (SARs) around a core with demonstrated biological relevance. The reactive α-bromo ketone allows for rapid diversification of the core structure through nucleophilic displacement reactions.

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